2-(4-Aminophenylcarbamoyl)phenyl acetate
Description
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[2-[(4-aminophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)20-14-5-3-2-4-13(14)15(19)17-12-8-6-11(16)7-9-12/h2-9H,16H2,1H3,(H,17,19) |
InChI Key |
UDGVIWPWWKEVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl Carbamates
A series of chloro-substituted phenyl carbamates, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates, share a carbamoyl-phenyl core but differ in substituents. Key distinctions include:
- Substituent Effects: The chloro groups at the 3- or 4-positions enhance lipophilicity compared to the target compound’s 4-aminophenyl group. This likely improves membrane permeability but may reduce solubility in aqueous media .
Aspirin Derivatives
The structurally related 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate () replaces the 4-aminophenyl group with a 4-acetylphenyl moiety. Key differences:
- Activity: Both compounds were tested against the NCI 60 panel, but the acetyl derivative showed moderate anti-proliferative activity, while the amino variant’s results are pending full disclosure .
Natural Product Analogs
Compounds isolated from Pleione bulbocodioides (e.g., furanones and phenolic derivatives) share aromatic backbones but lack the carbamate linkage. For example, (3-hydroxy-9-(4’-hydroxy-3’-methoxyphenyl)-11-methoxy-5,6,9,10-tetrahydro phenanthro[2,3-b]furan-10-yl) methyl acetate exhibits anti-proliferative activity against LA795 lung adenocarcinoma cells . Unlike synthetic carbamates, these natural products often rely on polycyclic frameworks and hydroxyl/methoxy groups for bioactivity .
Methyl Ester Derivatives
Methyl 2-phenylacetoacetate () and methyl 2-[4-[(4-sulfamoylphenyl)methylcarbamothioylamino]phenyl]acetate () feature ester groups but diverge in functionalization:
- Methyl 2-phenylacetoacetate : A β-keto ester used in illicit drug synthesis; its simple structure contrasts with the carbamate’s complexity. The β-keto group confers chelating properties, influencing metal-binding behavior .
Data Table: Comparative Analysis
¹Lipophilicity inferred from substituent effects; ²Not reported in evidence; ³Qualitative assessment based on functional groups.
Key Research Findings
- Substituent Impact: Amino groups enhance solubility and hydrogen-bonding capacity, favoring receptor interactions, while chloro/acetyl groups prioritize lipophilicity for membrane penetration .
- Biological Relevance: Carbamates with amino or acetyl substituents show promise in cancer research, whereas natural products leverage complex scaffolds for bioactivity .
- Analytical Methods : HPLC-derived log k values () and SHELX-refined crystallographic data () are critical for characterizing these compounds .
Preparation Methods
Reaction Scheme and Conditions
The reaction proceeds via a nucleophilic attack of the amine group of 4'-aminoacetophenone on the electrophilic carbonyl carbon of 2-(chlorocarbonyl)phenyl acetate. Triethylamine (Et₃N) is employed as a base to scavenge HCl, facilitating the formation of the carbamoyl linkage. The synthesis is typically conducted in dichloromethane (DCM) at room temperature for 6 hours, yielding 89% of the target compound.
Reaction Equation:
Optimization Parameters
-
Molar Ratios: A 1:1 molar ratio of 4'-aminoacetophenone to 2-(chlorocarbonyl)phenyl acetate ensures minimal side-product formation.
-
Solvent Selection: Dichloromethane provides optimal solubility for both reactants and facilitates easy removal via rotary evaporation.
-
Catalyst Loading: Triethylamine (1.1 equivalents) is sufficient to neutralize HCl without causing side reactions.
Workup and Purification
Post-reaction, the mixture is filtered to remove triethylamine hydrochloride salts. The solvent is evaporated under reduced pressure, and the crude product is washed with water to remove residual base. Recrystallization from a benzene/petroleum ether (60–80°C) mixture yields buff-colored crystals with >98% purity.
Alternative Approaches and Precursor Synthesis
Synthesis of 2-(Chlorocarbonyl)phenyl Acetate
This key intermediate is prepared via acetylation of salicylic acid derivatives. A reported method involves treating 2-hydroxybenzoic acid with acetic anhydride in the presence of pyridine propyl sulfonic acid ionic liquid at 120–130°C, yielding phenyl acetate intermediates. Subsequent chlorination with thionyl chloride (SOCl₂) generates 2-(chlorocarbonyl)phenyl acetate.
Fries Rearrangement for Precursor Modification
The Fries rearrangement of phenyl acetate derivatives using hydrogen fluoride (HF) as a catalyst can yield 4-hydroxyacetophenone, a potential precursor for modified carbamoyl compounds. However, this route is less direct and requires additional acetylation/amination steps to access this compound.
Spectroscopic Characterization and Validation
Key Analytical Data
The compound is validated using spectroscopic techniques:
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the molecular structure, revealing intramolecular N–H⋯O hydrogen bonds and π–π stacking interactions that stabilize the crystal lattice. The asymmetric unit shows a planar phenylethanone fragment and a perpendicular acetate group, consistent with aspirin-derived analogs.
Scalability and Industrial Feasibility
Challenges in Large-Scale Production
Green Chemistry Alternatives
Recent advancements propose using ionic liquids (e.g., pyridine propyl sulfonic acid) for acetylation steps, reducing waste and improving atom economy. Additionally, palladium-catalyzed carbonylations under ambient CO pressure offer a halogen-free route to arylacetates, though applicability to this compound remains unexplored.
Applications in Pharmaceutical Research
The compound’s anti-proliferative activity against NCI 60 cancer cell lines (e.g., 92.72% growth inhibition in leukemia RPMI-8226 cells at 10 μM) underscores its therapeutic potential . Its synthesis is critical for structure-activity relationship (SAR) studies aimed at optimizing anticancer efficacy.
Q & A
Q. What are the standard synthetic methodologies for 2-(4-Aminophenylcarbamoyl)phenyl acetate?
The synthesis of this compound typically involves a multi-step approach:
- Step 1 : Formation of the carbamoyl linkage via coupling of 4-aminophenylamine with a phenyl acetate derivative using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions .
- Step 2 : Protection of the amino group during esterification to prevent side reactions, followed by deprotection under acidic or basic conditions .
- Validation : Intermediate purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final product characterization uses NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (ESI-MS) .
Q. How can researchers characterize the purity and stability of this compound?
- Purity Analysis : Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection (λ = 254 nm) is employed, referencing retention times against known standards .
- Stability Testing : Accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and light exposure monitor hydrolysis of the ester or carbamoyl groups. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Experimental Design : Crystallize the compound using slow vapor diffusion (e.g., dichloromethane/hexane). Collect diffraction data with synchrotron radiation (λ = 0.8–1.0 Å).
- Refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) and electron density maps .
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
- Data Reconciliation : Cross-validate enzyme inhibition assays (e.g., IC50 values) under standardized conditions (pH 7.4, 37°C). Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins, resolving discrepancies from fluorometric assays .
Q. How can researchers optimize the solubility and pharmacokinetic profile of this compound?
- Solubility Screening : Test in co-solvent systems (e.g., PEG-400/water) or lipid-based formulations. Measure partition coefficients (logP) via shake-flask method .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Introduce fluorinated or methylated groups to block degradation .
Methodological Challenges and Solutions
Q. How to mitigate interference from byproducts during synthesis?
Q. What computational tools predict the reactivity of the carbamoyl group in aqueous environments?
- DFT Calculations : Model hydrolysis pathways using Gaussian 09 with B3LYP/6-31G(d) basis sets. Compare activation energies for ester vs. carbamoyl cleavage .
- MD Simulations : Simulate solvation dynamics in explicit water (GROMACS) to identify vulnerable bonds .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
